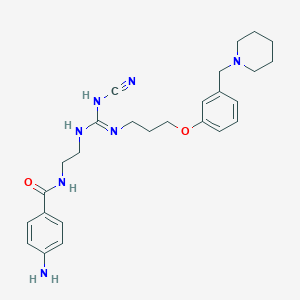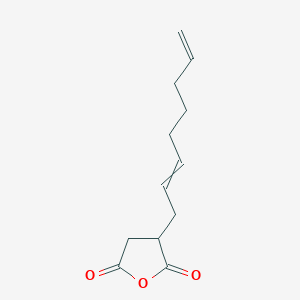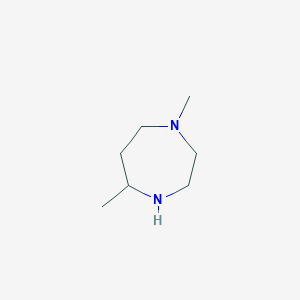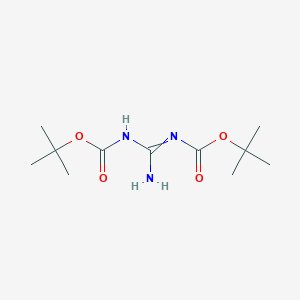
氨基戊替丁
描述
Aminopotentidine is a benzamide compound obtained by the formal condensation of the carboxy group of 4-aminobenzoic acid with the primary amino group of 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine . It is known for its role as a histamine H2 receptor antagonist, which means it selectively binds to but does not activate histamine H2 receptors, thereby blocking the actions of endogenous histamine .
科学研究应用
Aminopotentidine has several scientific research applications, including:
作用机制
Aminopotentidine exerts its effects by binding to histamine H2 receptors without activating them. This blockade prevents histamine from exerting its effects, which can include increased gastric acid secretion and other physiological responses. The molecular targets involved are the histamine H2 receptors, and the pathways affected include those related to histamine signaling .
安全和危害
生化分析
Biochemical Properties
Aminopotentidine functions primarily as a histamine H2 receptor antagonist. It binds to the H2 receptors on the surface of gastric parietal cells, inhibiting the action of histamine and thereby reducing gastric acid secretion . The compound interacts with various enzymes and proteins, including the histamine H2 receptor, which is a G protein-coupled receptor. The binding of aminopotentidine to this receptor prevents the activation of adenylate cyclase, leading to a decrease in cyclic AMP levels and subsequent reduction in acid secretion .
Cellular Effects
Aminopotentidine exerts significant effects on various cell types, particularly those involved in gastric acid secretion. By inhibiting the histamine H2 receptor, aminopotentidine reduces the activity of parietal cells in the stomach, leading to decreased acid production . This inhibition also affects cell signaling pathways, including the cyclic AMP pathway, which plays a crucial role in regulating gastric acid secretion. Additionally, aminopotentidine may influence gene expression related to acid production and cellular metabolism .
Molecular Mechanism
The molecular mechanism of aminopotentidine involves its binding to the histamine H2 receptor on gastric parietal cells. This binding inhibits the receptor’s ability to activate adenylate cyclase, resulting in decreased cyclic AMP production . The reduction in cyclic AMP levels leads to decreased activation of protein kinase A, which in turn reduces the phosphorylation of proteins involved in acid secretion. This cascade of events ultimately results in reduced gastric acid production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aminopotentidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a shelf life of several weeks when stored at appropriate temperatures . Over time, aminopotentidine may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to aminopotentidine can result in adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of aminopotentidine vary with dosage. At low doses, aminopotentidine effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, the compound can cause toxic effects, including gastrointestinal disturbances and potential liver toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions.
Metabolic Pathways
Aminopotentidine is metabolized primarily in the liver, where it undergoes various biotransformation processes . The compound is subject to oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. Enzymes such as cytochrome P450 play a crucial role in the metabolism of aminopotentidine, affecting its bioavailability and efficacy . The metabolic pathways of aminopotentidine also influence its interaction with other drugs and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, aminopotentidine is transported and distributed through various mechanisms . The compound is absorbed in the gastrointestinal tract and distributed to target tissues via the bloodstream. Transporters and binding proteins facilitate the movement of aminopotentidine across cell membranes and its accumulation in specific tissues. The distribution of aminopotentidine is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .
Subcellular Localization
Aminopotentidine is localized primarily in the cytoplasm of target cells, where it exerts its inhibitory effects on the histamine H2 receptor . The compound may also be found in other subcellular compartments, depending on its interactions with cellular proteins and transporters. Post-translational modifications and targeting signals play a role in directing aminopotentidine to specific cellular compartments, influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
Aminopotentidine is synthesized through a multi-step process involving the condensation of 4-aminobenzoic acid with 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
The industrial production of aminopotentidine involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This includes the use of industrial reactors, precise control of reaction parameters, and purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
化学反应分析
Types of Reactions
Aminopotentidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Aminopotentidine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted aminopotentidine compounds .
相似化合物的比较
Similar Compounds
Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Ranitidine: Also a histamine H2 receptor antagonist, known for its use in treating conditions like peptic ulcers.
Famotidine: Similar in function to aminopotentidine but with a distinct chemical structure.
Uniqueness
Aminopotentidine is unique due to its specific chemical structure, which provides it with distinct binding properties and pharmacokinetic characteristics compared to other histamine H2 receptor antagonists .
属性
IUPAC Name |
4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDSYWWNDGAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276539 | |
| Record name | Aminopotentidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140873-26-3 | |
| Record name | Aminopotentidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)





![Bis[(pinacolato)boryl]methane](/img/structure/B124671.png)


![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)



